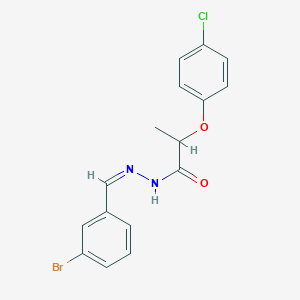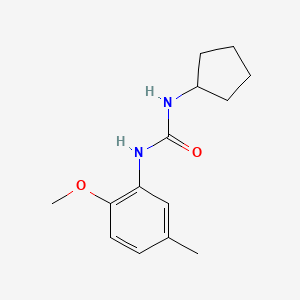
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves the use of certain chemicals and reagents. The aim of
Mecanismo De Acción
The mechanism of action of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide is its potential as a therapeutic agent for various diseases. It has also been found to be relatively stable and easy to synthesize. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide. One of the areas of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to investigate its mechanism of action and to optimize its synthesis and formulation. Another area of future research is the development of new derivatives of this compound with improved properties and efficacy. Additionally, the use of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide in combination with other drugs or therapies could also be explored.
Métodos De Síntesis
The synthesis of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide involves the reaction between 3-bromobenzaldehyde and 2-(4-chlorophenoxy)propanohydrazide in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide has several potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11(22-15-7-5-14(18)6-8-15)16(21)20-19-10-12-3-2-4-13(17)9-12/h2-11H,1H3,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTZTHRUITVIJY-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Br)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=CC(=CC=C1)Br)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)
![N-ethyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304452.png)

![5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5304466.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5304484.png)
![2-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5304489.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5304493.png)




![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)